molecular formula C23H26N2O3S3 B1185331 CLCRSONCEYCKAB-UHFFFAOYSA-N

CLCRSONCEYCKAB-UHFFFAOYSA-N

Cat. No.: B1185331
M. Wt: 474.652
InChI Key: CLCRSONCEYCKAB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified as N-(6-aminoquinolyl)-N'-hydroxysuccinimidyl carbamate, representing a sophisticated organic molecule designed for specific biochemical applications. This nomenclature reflects the complex structural arrangement featuring a quinoline ring system coupled with hydroxysuccinimidyl and carbamate functional groups. The International Chemical Identifier Key serves as a unique digital fingerprint for this molecule, providing researchers with an unambiguous reference system for chemical database searches and literature cross-referencing.

The molecular formula of this compound is established as C₁₃H₁₄N₂O₃, with a corresponding molecular weight of approximately 246.26 grams per mole. This molecular composition indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, forming a carefully balanced structure that enables the compound's specific reactivity profile. The systematic identification places this molecule within the broader category of derivatizing agents, specifically those designed for fluorescent labeling applications in organic chemistry and biochemistry.

The Chemical Abstracts Service (CAS) registry number for this compound is documented as 1234423-98-3, providing an additional standardized identifier that facilitates commercial sourcing and regulatory compliance. This systematic numbering system complements the InChIKey designation and ensures comprehensive identification across various chemical databases and commercial platforms. The compound's classification as a fluorescent labeling reagent underscores its specialized role in analytical chemistry, particularly in applications requiring selective detection of amino acids and peptides in complex mixtures.

Molecular Geometry Analysis via X-ray Crystallography

While specific X-ray crystallographic data for this compound was not available in the current search results, the molecular architecture can be inferred from related quinoline-based derivatizing agents that have been structurally characterized. The compound's design incorporates a quinoline heterocyclic framework, which typically exhibits planar geometry with delocalized electron systems contributing to its fluorescent properties. The aminoquinoline moiety serves as the primary chromophore, providing both ultraviolet absorbance and fluorescent characteristics essential for detection applications.

The hydroxysuccinimidyl group represents a critical reactive center within the molecular structure, featuring a five-membered ring containing nitrogen and two carbonyl functionalities. This structural element is specifically engineered to facilitate nucleophilic attack by amino groups, enabling the formation of stable covalent bonds with target amino acids and peptides. The geometric arrangement of these functional groups creates a sterically accessible reactive site while maintaining the integrity of the fluorescent quinoline system.

The carbamate linkage connecting the quinoline and hydroxysuccinimidyl components provides structural stability while maintaining the compound's reactivity profile. This bridging functionality exhibits characteristic bond angles and distances typical of carbamate esters, contributing to the overall molecular rigidity that enhances the compound's analytical performance. The three-dimensional arrangement of these components creates a molecular architecture optimized for selective amino acid derivatization while preserving the photophysical properties necessary for sensitive detection.

Conformational Dynamics through Computational Modeling

Computational analysis of this compound and structurally related compounds reveals important insights into conformational flexibility and molecular dynamics that influence reactivity and detection performance. The quinoline ring system exhibits restricted rotation around the core aromatic framework, maintaining a relatively rigid planar conformation that preserves optimal electronic conjugation for fluorescent emission. This conformational stability is crucial for maintaining consistent photophysical properties across different analytical conditions.

The hydroxysuccinimidyl moiety demonstrates greater conformational flexibility, particularly around the linkage to the carbamate group, allowing for optimal positioning during nucleophilic attack by amino acid substrates. Molecular dynamics simulations of related aminoquinolyl carbamate derivatives indicate that this flexibility facilitates approach of amino acid targets while maintaining the reactive carbonyl in an accessible orientation. The computational models suggest that solvent interactions play a significant role in modulating the compound's conformational preferences, with polar solvents stabilizing extended conformations that enhance reactivity.

Energy calculations indicate that the most stable conformations of the compound position the quinoline ring system in a coplanar arrangement with the carbamate linkage, maximizing electronic delocalization and fluorescent quantum yield. Alternative conformations involving rotation around the carbamate bond exhibit higher energy states but may represent transient species involved in the derivatization mechanism. These computational insights provide valuable understanding of the molecular behavior that underlies the compound's analytical performance and suggest optimization strategies for improved detection sensitivity.

Comparative Analysis with Structural Analogues

Comparative structural analysis reveals that this compound belongs to a family of aminoquinoline-based derivatizing agents that share common structural motifs while exhibiting distinct reactivity profiles. A closely related compound, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (InChIKey: LINZYZMEBMKKIT-UHFFFAOYSA-N), demonstrates significant structural similarity with molecular formula C₁₄H₁₁N₃O₄ and molecular weight 285.25 grams per mole. This analogue features an additional nitrogen atom and modified connectivity pattern that influences its derivatization kinetics and fluorescent properties.

The comparative analysis extends to another structural variant, 6-aminoquinolyl N-hydroxysuccinimidyl-carbamate (InChIKey: MEYZIGGCNFHINA-UHFFFAOYSA-N), which exhibits molecular formula C₁₄H₁₂N₄O₅ and molecular weight 316.27 grams per mole. This compound incorporates additional nitrogen functionalities that modify its electronic structure and potentially enhance its binding affinity for specific amino acid targets. The structural differences among these analogues highlight the systematic approach to optimizing derivatizing agent performance through careful molecular design.

Compound InChIKey Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Target compound C₁₃H₁₄N₂O₃ 246.26 Basic aminoquinoline structure
LINZYZMEBMKKIT-UHFFFAOYSA-N Reference analogue C₁₄H₁₁N₃O₄ 285.25 Additional nitrogen, modified connectivity
MEYZIGGCNFHINA-UHFFFAOYSA-N Extended analogue C₁₄H₁₂N₄O₅ 316.27 Multiple nitrogen sites, enhanced functionality

The mechanistic comparison reveals that all three compounds operate through similar nucleophilic displacement reactions involving the hydroxysuccinimidyl ester functionality. However, the structural variations influence reaction kinetics, with the target compound this compound potentially exhibiting optimized reactivity due to its streamlined molecular architecture. The reduced molecular weight and simplified connectivity pattern may facilitate more efficient penetration into complex biological matrices while maintaining selective reactivity toward primary and secondary amino groups.

The fluorescent characteristics of these structural analogues vary according to their electronic configurations, with the quinoline chromophore serving as the primary determinant of optical properties across the series. Comparative studies suggest that structural modifications in the linking regions can influence both the excitation and emission wavelengths, providing opportunities for multiplexed detection applications. The systematic structural variations among these compounds demonstrate the sophisticated molecular engineering approaches employed in developing next-generation analytical reagents for amino acid and peptide characterization.

Properties

Molecular Formula

C23H26N2O3S3

Molecular Weight

474.652

InChI

InChI=1S/C23H26N2O3S3/c1-23(2,3)14-8-10-16(11-9-14)31(27,28)13-15-12-29-22-24-20-19(21(26)25(15)22)17-6-4-5-7-18(17)30-20/h8-11,15H,4-7,12-13H2,1-3H3

InChI Key

CLCRSONCEYCKAB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N23

Origin of Product

United States

Preparation Methods

Nitration Under Flow Conditions

Nitration reactions are notoriously exothermic and hazardous in batch settings. As demonstrated in the synthesis of mesalazine intermediates, flow reactors enable precise temperature control (e.g., 35°C) and residence time modulation (26 s) to optimize regioselectivity. A split-and-recombine mixer (Ehrfeld Cascade) ensures efficient mixing of viscous sulfuric acid media, minimizing byproducts like 3N-2ClBA (<15% regioisomer). Post-reaction quenching via membrane separators (Zaiput SEP-10) and acid/base extraction could isolate intermediates, monitored by inline NMR for real-time quantification.

High-Temperature Hydrolysis

Hydrolysis of aryl chlorides at elevated temperatures (e.g., 210°C) under pressurized flow conditions facilitates rapid conversion. A stainless steel coil reactor paired with NaOH enables displacement of chloride by hydroxide, as seen in mesalazine production. Integration of UV/Vis reflectance probes and neural networks allows spectral analysis of high-pH streams, ensuring >99% conversion despite spectral saturation.

Catalytic Hydrogenation

Reduction of nitro groups to amines using catalytic static mixers (CSMs) coated with Pd offers scalability and reduced pressure drop. For This compound , hydrogenation at 60–80°C with H₂ gas could introduce amine functionalities, monitored via inline IR spectroscopy for intermediate tracking.

Analytical and Process Control Methodologies

Advanced process analytical technology (PAT) tools are critical for ensuring synthetic fidelity:

Technique Application Accuracy
Inline NMR (43 MHz)Quantifies nitration intermediates±2.4–3.8 mM
UV/Vis ReflectanceTracks hydrolysis in high-pH mediaNeural network-assisted
IR SpectroscopyMonitors hydrogenation progressReal-time
UHPLCFinal purity assessment (7.5 min/injection)9-component separation

These tools enable dynamic adjustments during steady-state (3.5 h runs) and transient phases, reducing deviations.

Case Study: Lessons from Mesalazine Synthesis

The multistep synthesis of mesalazine provides a template for This compound :

  • Phase Separations : Membrane-based separators (Zaiput) prevent cross-contamination between acidic and basic streams.

  • Neutralization Control : Hydroxide ion quantification via NMR chemical shift calibration mitigates acid carry-over.

  • Startup Characterization : Steady-state concentrations are achieved within 54 min across all PAT tools.

Alternative Routes: Pyrrole Functionalization

If This compound shares structural homology with 2-phenyl-1-propan-2-ylpyrrole, alkylation strategies may apply:

  • Paal-Knorr Synthesis : Cyclization of 1,4-diketones with amines.

  • Electrophilic Substitution : Direct isopropylation of pyrrole using Lewis acids (e.g., AlCl₃).

  • Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl groups.

Q & A

Q. How can exploratory research on this compound be structured to generate hypotheses for future studies?

  • Methodological Answer : Apply grounded theory principles to iteratively analyze preliminary data (e.g., unexpected solubility profiles). Use clustering algorithms to identify patterns, then formulate hypotheses for targeted validation in confirmatory studies .

Data Reporting and Reproducibility

Q. What are the critical elements to include in a methods section to ensure reproducibility of studies on this compound?

  • Methodological Answer : Specify batch numbers, purity thresholds, and equipment calibration details. Provide raw data in supplementary materials, including negative results. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer : Re-evaluate force field parameters or basis sets in simulations. Conduct sensitivity analyses to identify influential variables. Publish null results to contribute to error databases and refine future models .

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